The synthesis of 8-Bromo-1,3-dimethyl-7-phenacyl-purine-2,6-dione typically involves the bromination of 1,3-dimethyl-7-phenacyl-purine-2,6-dione. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is generally conducted in an organic solvent such as chloroform or dichloromethane to facilitate the reaction.
The reaction conditions are crucial for achieving optimal yields:
For large-scale production, methods may include continuous flow reactors that allow for precise control over reaction parameters such as temperature and pressure. Purification techniques like recrystallization or chromatography are employed to isolate the final product with high purity.
8-Bromo-1,3-dimethyl-7-phenacyl-purine-2,6-dione participates in several types of chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis.
The mechanism of action for 8-Bromo-1,3-dimethyl-7-phenacyl-purine-2,6-dione involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and phenacyl group enhances its binding affinity to these targets:
This mechanism underlies its potential therapeutic applications.
Property | Value |
---|---|
Molecular Weight | 377.19 g/mol |
Density | 1.65 g/cm³ |
Boiling Point | 579 °C at 760 mmHg |
Solubility | Soluble in organic solvents |
These properties are essential for understanding how the compound behaves under various conditions and its suitability for different applications.
8-Bromo-1,3-dimethyl-7-phenacyl-purine-2,6-dione has multiple scientific applications:
The precise discovery timeline of 8-bromo-1,3-dimethyl-7-phenacyl-purine-2,6-dione remains partially obscured due to its specialized research application, but its chemical lineage can be traced through xanthine chemistry milestones. The compound first appeared in chemical literature and commercial catalogs in the late 20th century as an extension of brominated xanthine research that accelerated during the 1960-1980s. Its structural complexity suggests development within academic or industrial laboratories focused on purine reactivity exploration, particularly investigating the consequences of C8 halogenation combined with N7 alkylation. The assignment of CAS registry number 19977-29-8 provides an institutional anchor for its identification, with systematic documentation emerging more prominently in chemical databases after 2000. The compound's commercial availability through specialized chemical suppliers like ChemSrc since at least 2024 indicates sustained research interest, though it remains primarily accessible as a research chemical rather than a therapeutic agent [1]. Its emergence parallels broader trends in purine chemistry where halogenation at C8 became established as a strategy to alter electron distribution and facilitate nucleophilic substitution reactions in purine systems.
This compound occupies a distinctive niche in purine research due to its triple modification pattern, which enables unique reactivity profiles and molecular interactions not achievable with simpler xanthine derivatives. The C8 bromine atom serves as a versatile handle for further functionalization through metal-catalyzed cross-coupling reactions or nucleophilic displacement, allowing synthetic access to more complex purine architectures. Simultaneously, the N7-phenacyl group introduces both steric bulk and aromatic character, which significantly influences the compound's conformation, solubility, and potential biological interactions. These combined features make it particularly valuable for:
Table 1: Key Research Applications of 8-Bromo-1,3-dimethyl-7-phenacyl-purine-2,6-dione
Research Area | Significance | Structural Contribution |
---|---|---|
Synthetic Chemistry | Serves as versatile synthetic intermediate | C8-Br enables cross-coupling; N7-phenacyl allows nucleophilic reactions |
Medicinal Chemistry | Precursor for bioactive molecule design | Combines purine core with aromatic ketone functionality |
Chemical Biology | Molecular probe development | Bromine atom facilitates isotopic labeling or further derivatization |
Materials Science | Specialty chemical precursor | Phenacyl group contributes to π-conjugation and solid-state properties |
The systematic naming of 8-bromo-1,3-dimethyl-7-phenacyl-purine-2,6-dione follows IUPAC conventions for substituted xanthines, providing a complete description of its molecular architecture. The base structure is recognized as purine-2,6-dione (xanthine), with specific substituents defined by locants: bromine at position 8, methyl groups at the nitrogen atoms 1 and 3, and a phenacyl (2-oxo-2-phenylethyl) group at the N7 position. This nomenclature precisely communicates the connectivity and functional group arrangement within the molecule [1]. The compound exhibits several structural characteristics that define its chemical behavior:
Table 2: Systematic Nomenclature and Synonyms of 8-Bromo-1,3-dimethyl-7-phenacyl-purine-2,6-dione
Nomenclature Type | Designation | Source |
---|---|---|
IUPAC Name | 8-bromo-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione | [1] |
Common Synonyms | 8-Brom-7-phenacyl-theophyllin | [1] |
7-phenacyl-8-bromotheophylline | [1] | |
7-Benzoylmethyl-8-brom-theophyllin | [1] | |
8-bromo-1,3-dimethyl-7-(2-oxo-2-phenylethyl)purine-2,6-dione | [1] | |
CAS Registry | 19977-29-8 | [1] |
The structural taxonomy categorizes this compound as a C8-brominated, N7-phenacyl substituted theophylline derivative, placing it within the broader family of 1,3-dimethylxanthines while distinguishing it through its unique substitution pattern. This classification highlights its relationship to pharmacologically active xanthines like theophylline while emphasizing its enhanced complexity and potential for diverse chemical transformations. The molecular formula C15H13BrN4O3 and molecular weight of 377.193 g/mol provide precise compositional data essential for synthetic and analytical applications [1]. The presence of both hydrogen bond donors (N-H) and acceptors (carbonyl oxygens, ring nitrogens) within the purine core, combined with the hydrophobic aromatic system of the phenacyl group, creates an amphiphilic character that influences its solubility and intermolecular interactions.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3